molecular formula C22H28N4O2 B3044697 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- CAS No. 1003565-41-0

1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-

Cat. No. B3044697
CAS RN: 1003565-41-0
M. Wt: 380.5 g/mol
InChI Key: YCHUTWOBJZBSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-” is a chemical compound with the molecular formula C22H28N4O2 . It has a molecular weight of 380.48 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a phenyl group and a tetrahydro-7-nitro-2-naphthalenyl group . The exact 3D structure would require more detailed analysis or experimental data.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be approximately 559.1°C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm3 .

Scientific Research Applications

Pharmacological Applications and Metabolism

Piperazine derivatives, including the specified compound, have been recognized for their clinical application potential mainly in treating conditions such as depression, psychosis, or anxiety. Their metabolism involves extensive pre-systemic and systemic processes, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are known for their interactions with serotonin receptors among other neurotransmitter receptors, although their full spectrum of effects and applications remains a subject of ongoing research (Caccia, 2007).

Therapeutic Uses and Drug Development

Piperazine derivatives are featured prominently in drug development for their therapeutic uses across a variety of conditions. The structural modification of the piperazine nucleus has led to the creation of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent properties. These applications underscore the versatility and potential of piperazine derivatives in addressing a broad range of diseases, highlighting the importance of further therapeutic investigations into this class of compounds (Rathi et al., 2016).

Anti-mycobacterial Activity

Significant among the applications of piperazine derivatives is their reported potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a building block in designing potent anti-TB molecules and suggests its potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Antineoplastic Potential

Piperazine derivatives have been studied for their antineoplastic properties, with some compounds showing excellent cytotoxic properties and greater tumor-selective toxicity. These molecules act through mechanisms such as apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions. This research underscores the potential of piperazine derivatives as candidate antineoplastic drug candidates, warranting further evaluation (Hossain et al., 2020).

Safety and Hazards

As this compound is intended for research use only, it is not intended for diagnostic or therapeutic use . Specific safety and hazard information would be provided in the Safety Data Sheet (SDS) for this compound, which should be referred to when handling this compound.

properties

IUPAC Name

7-nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-26(28)22-9-7-18-6-8-20(16-19(18)17-22)23-10-11-24-12-14-25(15-13-24)21-4-2-1-3-5-21/h1-5,7,9,17,20,23H,6,8,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHUTWOBJZBSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NCCN3CCN(CC3)C4=CC=CC=C4)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647198
Record name 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-

CAS RN

1003565-41-0
Record name 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
Reactant of Route 2
Reactant of Route 2
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
Reactant of Route 3
Reactant of Route 3
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
Reactant of Route 4
Reactant of Route 4
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
Reactant of Route 5
Reactant of Route 5
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
Reactant of Route 6
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.